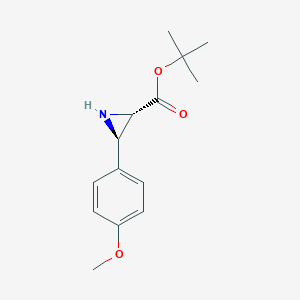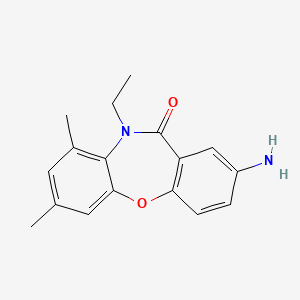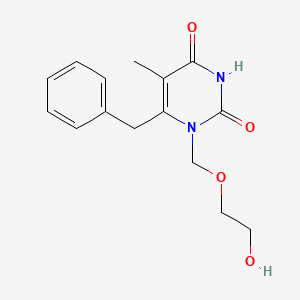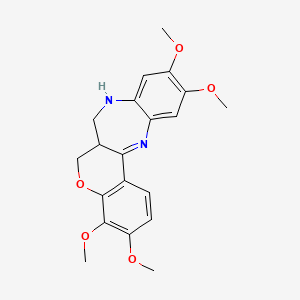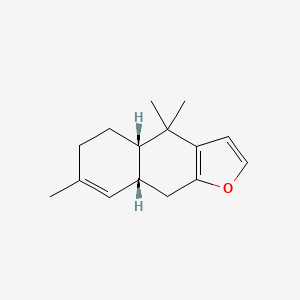![molecular formula C12H4N6O12S<br>[(NO2)3C6H2]2S B12800400 Picryl sulfide CAS No. 2217-06-3](/img/structure/B12800400.png)
Picryl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picryl sulfide, also known as bis(2,4,6-trinitrophenyl) sulfide, is an organic compound characterized by the presence of two picryl groups (2,4,6-trinitrophenyl) linked by a sulfur atom. This compound is known for its bright yellow color and its explosive properties, making it a subject of interest in both chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picryl sulfide typically involves the reaction of picryl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as ethanol or acetone, under controlled temperature conditions to ensure the safety and efficiency of the process. The general reaction can be represented as follows:
2C6H2(NO2)3Cl+Na2S→(C6H2(NO2)3)2S+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of the compound. The reaction is typically conducted in specialized reactors designed to handle high-energy materials, with continuous monitoring of temperature and pressure to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
Picryl sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Picryl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of explosives and other high-energy materials due to its energetic properties.
Mechanism of Action
The mechanism of action of picryl sulfide involves its ability to undergo various chemical reactions due to the presence of nitro groups and the sulfur atom. The nitro groups make the aromatic rings highly electrophilic, facilitating nucleophilic aromatic substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones. These reactions are crucial for the compound’s reactivity and its applications in different fields.
Comparison with Similar Compounds
Similar Compounds
Picryl chloride: Similar in structure but contains a chlorine atom instead of a sulfur atom.
Picric acid: Contains hydroxyl groups instead of the sulfur linkage.
2,4,6-Trinitrotoluene (TNT): Similar nitro groups but with a methyl group instead of the sulfur linkage.
Uniqueness
Picryl sulfide is unique due to the presence of the sulfur atom linking two picryl groups. This structural feature imparts distinct chemical properties, such as its ability to undergo specific oxidation and reduction reactions that are not observed in similar compounds like picryl chloride or picric acid. Additionally, the sulfur linkage contributes to its explosive nature, making it valuable in the production of high-energy materials.
Properties
CAS No. |
2217-06-3 |
|---|---|
Molecular Formula |
C12H4N6O12S [(NO2)3C6H2]2S |
Molecular Weight |
456.26 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(2,4,6-trinitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H4N6O12S/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |
InChI Key |
XHJPTLWIOZRBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
physical_description |
Dipicryl sulfide, wetted with not less than 10% water appears as a white to light colored solid. Insoluble in water and more dense than water. Can be explosive if allowed to dry out. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames may ignite and burn with an intense flame. Dipicryl sulphide, [dry or wetted with < 10 % water] appears as golden-yellow leaflets. Melting point 234 °C. Explosive when dry or wetted with less than 10% water. May explode under prolonged exposure to heat. The primary hazard is the blast effect of explosion and not flying projectiles and fragments. Slightly soluble in alcohol and ether and soluble in glacial acetic acid and acetone. Low toxicity. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


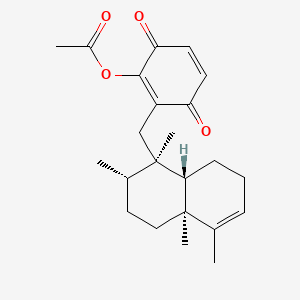
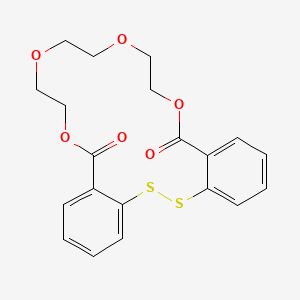
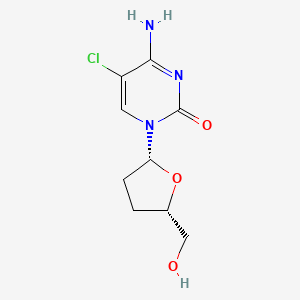
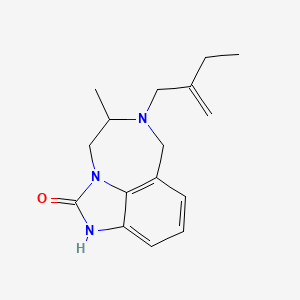
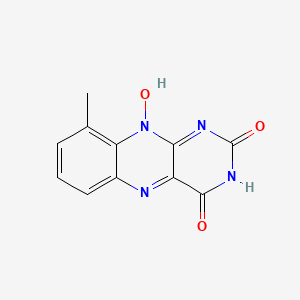
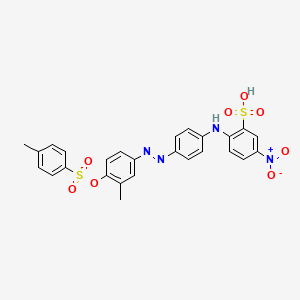
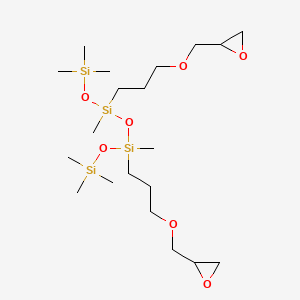
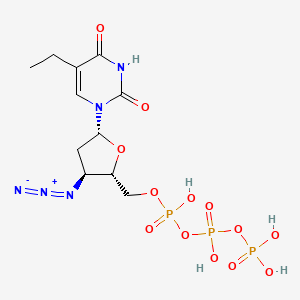
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
